molecular formula C27H27N3O6 B585461 Dehydro Barnidipine CAS No. 172331-68-9

Dehydro Barnidipine

Cat. No.: B585461
CAS No.: 172331-68-9
M. Wt: 489.528
InChI Key: DFWOMDUVXAUTRY-QFIPXVFZSA-N
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Description

Dehydro Barnidipine is a derivative of Barnidipine, a calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its ability to relax blood vessels, thereby reducing blood pressure. This compound is known for its high affinity for calcium channels in the smooth muscle cells of the vascular wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Barnidipine involves multiple steps, including the preparation of intermediates and chiral resolution. One common method involves the use of methylene dichloride and phosphorus pentachloride, followed by the addition of benzyl-pyrrole alcohol under controlled temperatures . The process includes several purification steps to ensure the desired optical isomer is obtained.

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Dehydro Barnidipine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Dehydro Barnidipine has a wide range of applications in scientific research:

Mechanism of Action

Dehydro Barnidipine exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This inhibition prevents the influx of calcium ions, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The compound’s high lipophilicity allows for strong and long-lasting binding to the calcium channels, contributing to its prolonged antihypertensive effects .

Comparison with Similar Compounds

Uniqueness: Dehydro Barnidipine is unique due to its specific chiral configuration, which provides a high degree of pharmacological selectivity. Unlike some other calcium channel blockers, it does not produce reflex tachycardia, making it a preferred choice for certain patient populations .

Biological Activity

Dehydro Barnidipine, a derivative of the calcium channel blocker Barnidipine, has garnered attention for its potential biological activities, particularly in the management of hypertension. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its chemical structure C27H27N3O6C_{27}H_{27}N_{3}O_{6} and is known for its role as a potent antagonist of voltage-dependent calcium channels. This compound is part of the 1,4-dihydropyridine class, which is widely recognized for its antihypertensive properties.

This compound primarily functions by blocking L-type and T-type calcium channels, leading to:

  • Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation and dilation of blood vessels, thereby reducing peripheral vascular resistance.
  • Antihypertensive Effects : Clinical studies have shown significant reductions in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients treated with this compound.

Pharmacokinetics

  • Absorption : Following oral administration, peak plasma concentrations are typically reached within 5 to 6 hours. The bioavailability is relatively low (approximately 1.1%) due to extensive first-pass metabolism.
  • Distribution : High protein binding (92.4% to 98.9%) predominantly to albumin has been observed, with significant accumulation in organs such as the liver and kidneys.
  • Metabolism : this compound undergoes hepatic metabolism primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites.
  • Elimination : The drug is excreted mainly through feces (60%) and urine (40%).

Antihypertensive Studies

Research has demonstrated that this compound exhibits strong antihypertensive activity comparable to other established calcium channel blockers. In a clinical study involving various age groups:

  • Mean SBP Reduction :
    • Younger patients (≤55 years): -15.5 mmHg
    • Older patients (>55 years): -16.0 mmHg
  • Mean DBP Reduction :
    • Younger patients: -9.0 mmHg
    • Older patients: -7.9 mmHg

These findings indicate that this compound effectively lowers blood pressure across different demographics without significant differences in efficacy between age groups .

Case Studies

  • Case Study on Efficacy :
    A study followed patients over three months, revealing a statistically significant decrease in mean SBP and DBP with no notable adverse effects reported.
  • Long-Term Use :
    Another investigation assessed long-term administration in hypertensive patients, confirming sustained efficacy and tolerability over extended periods .

Comparative Table of Biological Activity

ParameterThis compoundStandard Calcium Channel Blockers
Mechanism L-type & T-type CCBsL-type CCBs
Bioavailability ~1.1%Varies (generally higher)
Peak Plasma Concentration 5-6 hoursVaries
Primary Excretion Route Feces (60%), Urine (40%)Varies
Average SBP Reduction -15.5 mmHgSimilar or better
Average DBP Reduction -9.0 mmHgSimilar or better

Q & A

Basic Research Questions

Q. How does solvent selection impact the solubility of Dehydro Barnidipine, and what methodological steps ensure accurate solubility measurements?

The solubility of this compound is highly dependent on solvent polarity, hydrogen-bonding capacity, and carbon chain length. The shake-flask method is recommended for experimental measurements: excess drug is equilibrated in a solvent at 298.15 K (±0.1 K) for ≥72 hours to achieve solid-liquid equilibrium . Post-equilibrium, samples are filtered (0.2 µm membranes) and analyzed via spectrophotometry at λmax = 358 nm, with mole fraction solubility calculated using density-adjusted pycnometry . Solvents like methanol and DMF exhibit higher solubility due to their Lewis-acid properties and C=O group similarity to the drug, which enhances hydrogen bonding and polarity-driven interactions .

Q. What experimental protocols are essential for ensuring reproducibility in this compound solubility studies?

Key steps include:

  • Thermostatic control : Maintain temperature stability (±0.1 K) during equilibration to avoid kinetic solubility artifacts .
  • Triplicate measurements : Repeat solubility tests three times to minimize variability, with relative deviations <3% indicating reliability .
  • Solid-phase verification : Use differential scanning calorimetry (DSC) to confirm no polymorphic transitions occur during experiments (e.g., onset melting point at 230°C for form II) .

Advanced Research Questions

Q. How can Hansen solubility parameters (HSPs) and the Hoftyzer-Van Krevelen method predict this compound-solvent miscibility?

HSPs quantify the energy contributions of dispersion (δd), polar (δp), and hydrogen-bonding (δh) interactions. Smaller differences (Δδ) between drug and solvent parameters correlate with higher solubility. For example, methanol (Δδ = 3.55) and ethanol show optimal miscibility due to strong hydrogen-bonding alignment (δh ≈ 15.6 MPa¹/²) . The Hoftyzer-Van Krevelen method further refines predictions by evaluating solute-solvent Lewis acid-base interactions (Equation 6), where terms like c1α (specific acid interactions) and c3π (non-specific interactions) dominate in polar solvents like acetic acid .

Q. What mechanistic insights explain the inverse relationship between primary alcohol chain length and this compound solubility?

Shorter-chain alcohols (e.g., methanol, ethanol) exhibit higher solubility due to reduced steric hindrance and stronger hydrogen-bonding capacity. Methanol’s solubility parameter (δ ≈ 29.7 MPa¹/²) aligns closely with this compound’s polarity, facilitating solute-solvent interactions. In contrast, longer chains (e.g., 1-octanol) introduce hydrophobic effects, reducing miscibility . This trend underscores the importance of solvent polarity and cohesive energy density in dissolution behavior.

Q. How do polymorphic forms of this compound hydrochloride influence physicochemical stability, and what characterization techniques are critical?

Polymorph II (onset melt at 230°C, ΔHF = 75.6 J/g) demonstrates superior light stability compared to other forms, making it preferable for formulation . Characterization requires:

  • DSC : To identify melting transitions and enthalpy changes.
  • PXRD : To confirm crystalline structure post-solubility experiments.
  • FTIR : To detect solvent-induced solid-phase transitions. Contradictions in literature data on polymorphism necessitate cross-validation using these techniques .

Q. What strategies resolve discrepancies between experimental solubility data and computational predictions for this compound?

Discrepancies often arise from oversimplified assumptions in models (e.g., neglecting solvent-solvent interactions). To address this:

  • Multi-parameter regression : Use modified Apelblat or λh equations to incorporate temperature and solvent activity coefficients .
  • Quantum mechanical calculations : Apply COSMO-RS to simulate solute-solvent electrostatic interactions, especially for Lewis-acid solvents like DMF .
  • Experimental validation : Compare predicted vs. observed solubility in high-polarity solvents (e.g., DEGME) to refine model accuracy .

Methodological Design Questions

Q. How should researchers design experiments to analyze the impact of intermolecular forces on this compound’s solubility?

A tiered approach is recommended:

  • Screening : Test solubility in 17 solvents spanning polarity ranges (e.g., isopropyl myristate to DMF) to identify trends .
  • Thermodynamic analysis : Calculate activity coefficients and Gibbs free energy changes to quantify interaction strengths .
  • Spectroscopic validation : Use NMR or FTIR to detect hydrogen-bonding patterns in saturated solutions .

Q. What criteria ensure ethical and rigorous formulation of research questions for this compound studies?

Apply the FINER framework :

  • Feasible : Align with available resources (e.g., DSC access for polymorphism studies).
  • Novel : Address gaps (e.g., limited data on polymorphic stability).
  • Ethical : Avoid redundant replication of prior solubility studies .
  • Relevant : Focus on formulation challenges (e.g., BCS Class II solubility limitations) .

Properties

IUPAC Name

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWOMDUVXAUTRY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747439
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172331-68-9
Record name (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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